Isocuparenal

Description

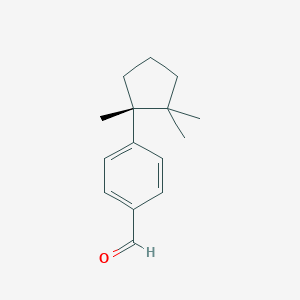

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1,2,2-trimethylcyclopentyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-14(2)9-4-10-15(14,3)13-7-5-12(11-16)6-8-13/h5-8,11H,4,9-10H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYANGWERYBSJY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1(C)C2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCC1(C)C)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isocuparenal: A Technical Overview of a Sesquiterpenoid from Lepidozia reptans

For Researchers, Scientists, and Drug Development Professionals

Isocuparenal is a sesquiterpenoid natural product isolated from the liverwort species Lepidozia reptans. As a member of the vast and structurally diverse class of sesquiterpenoids, this compound holds potential for further investigation into its chemical and biological properties. This technical guide provides a concise summary of its chemical structure and fundamental properties.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid characterized by a cuparene carbon skeleton. The defining feature of its structure is the presence of an aldehyde functional group.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| CAS Number | 16982-01-7 |

| Appearance | Powder |

| Source | Lepidozia reptans (a species of liverwort) |

| Purity | ≥98% |

Experimental Protocols

Detailed experimental protocols for the synthesis or bioactivity screening of this compound are not extensively documented in readily available literature. The primary method for obtaining this compound is through isolation from its natural source, Lepidozia reptans.

General Isolation Procedure for Sesquiterpenoids from Lepidozia species:

The following is a generalized workflow for the isolation of sesquiterpenoids from liverworts, which would be adapted for the specific isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies on the biological activities and potential signaling pathway interactions of this compound in the scientific literature. While sesquiterpenoids isolated from other Lepidozia species have demonstrated a range of biological effects, including cytotoxic and antimicrobial activities, the specific bioactivity profile of this compound remains to be elucidated.

Future research efforts could explore the potential of this compound in various assays to determine its cytotoxic, antimicrobial, anti-inflammatory, or other pharmacological properties. A logical starting point for such investigations would be to screen this compound against a panel of cancer cell lines and microbial strains.

The following diagram illustrates a hypothetical logical workflow for the initial biological screening of this compound.

Isocuparenal: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocuparenal, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community due to its presence in unique botanical sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural provenance, and physicochemical properties of this compound. It details the experimental protocols for its isolation and characterization, presents quantitative data in a structured format, and explores its biosynthetic origins and potential pharmacological signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

This compound, with the chemical formula C₁₅H₂₀O, is a sesquiterpenoid belonging to the cuparene class of natural products. Its discovery is intrinsically linked to the phytochemical investigation of bryophytes, specifically liverworts.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| CAS Number | 16982-01-7 |

| Class | Sesquiterpenoid (Cuparene-type) |

| Physical Description | Powder |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Natural Sources

The primary identified natural source of this compound is the liverwort Lepidozia reptans.[1][2][3] Liverworts, belonging to the division Marchantiophyta, are known to produce a rich diversity of terpenoid compounds, many of which are not found in higher plants. While cuparene-type sesquiterpenes have also been isolated from other natural sources such as the edible mushroom Flammulina filiformis and the red alga Laurencia sp., Lepidozia reptans remains the most definitively documented source of this compound itself.

Biosynthesis

The biosynthesis of this compound proceeds through the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of all isoprenoids. The pathway commences with the condensation of acetyl-CoA units to form isopentenyl pyrophosphate (IPP), the universal five-carbon building block.

Caption: Proposed biosynthetic pathway of this compound via the Mevalonate (MVA) pathway.

Experimental Protocols

Isolation of this compound from Lepidozia reptans

The following protocol is a generalized procedure based on established methods for the isolation of sesquiterpenoids from liverworts.

References

The Isocuparenal Biosynthesis Pathway in Lepidozia reptans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocuparenal, a cuparene-type sesquiterpenoid found in the liverwort Lepidozia reptans, belongs to a class of natural products with potential biological activities relevant to drug development. Understanding its biosynthesis is crucial for harnessing its potential through synthetic biology or targeted extraction. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Lepidozia reptans, detailed experimental protocols for its study, and representative quantitative data.

Introduction

Liverworts, belonging to the division Marchantiophyta, are a rich source of diverse secondary metabolites, particularly terpenoids. Sesquiterpenoids, 15-carbon isoprenoids, are a prominent class of compounds in liverworts and exhibit a wide range of biological activities. This compound is a characteristic sesquiterpenoid of the cuparene skeletal type that has been identified in various liverwort species, including Lepidozia reptans. The biosynthesis of such intricate cyclic molecules involves a series of enzymatic steps, starting from simple sugar derivatives and culminating in the formation of the final product. This guide delineates the likely biosynthetic route to this compound in L. reptans, drawing upon established principles of terpenoid biosynthesis.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Lepidozia reptans is proposed to proceed through the following key stages, beginning with the universal precursors of all isoprenoids:

2.1. Formation of Isoprenoid Building Blocks:

All terpenoids are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] Plants, including liverworts, utilize two distinct pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1][2]

-

Mevalonate (MVA) Pathway: This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. A series of phosphorylations and a decarboxylation event lead to the formation of IPP, which can be isomerized to DMAPP.

-

Methylerythritol 4-Phosphate (MEP) Pathway: This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic reactions then leads to the formation of IPP and DMAPP.

2.2. Synthesis of Farnesyl Pyrophosphate (FPP):

One molecule of DMAPP is condensed with two molecules of IPP in a head-to-tail fashion by the enzyme farnesyl pyrophosphate synthase (FPPS). This reaction results in the formation of the 15-carbon intermediate, farnesyl pyrophosphate (FPP), which is the direct precursor to all sesquiterpenoids.[3]

2.3. Cyclization of FPP to the this compound Skeleton:

The crucial step in the biosynthesis of this compound is the cyclization of the linear FPP molecule, a reaction catalyzed by a specific terpene synthase. While the exact enzyme in Lepidozia reptans has not been characterized, the general mechanism for the formation of the cuparene skeleton is understood to proceed through a series of carbocation intermediates. The reaction is initiated by the removal of the pyrophosphate group from FPP, generating a farnesyl cation. This cation then undergoes a series of cyclization and rearrangement reactions, likely involving a bisabolyl cation intermediate, to form the characteristic bicyclic cuparene skeleton.[4] Subsequent oxidation steps would then lead to the formation of this compound.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols provide a framework for the extraction, identification, and quantification of this compound and other terpenoids from Lepidozia reptans.

3.1. Extraction of Terpenoids

This protocol describes a general method for the solvent extraction of terpenoids from liverwort tissue.

-

Materials:

-

Fresh or air-dried Lepidozia reptans plant material

-

Liquid nitrogen

-

Mortar and pestle

-

Dichloromethane (DCM) or a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 1:1 v/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass vials

-

-

Procedure:

-

Weigh approximately 5-10 g of fresh or 1-2 g of dried plant material.

-

Freeze the plant material with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered material to a flask and add 50 mL of the chosen extraction solvent.

-

Macerate the mixture at room temperature for 24 hours with occasional shaking, or perform sonication for 30 minutes in an ultrasonic bath.

-

Filter the extract through filter paper to remove the plant debris.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., 1 mL of hexane (B92381) or ethyl acetate) for further analysis. Store the extract at -20°C.

-

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like sesquiterpenoids.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless or split injection)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 4°C/min

-

Hold: Maintain at 240°C for 10 minutes

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

-

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Compare the mass spectra of the individual peaks with reference spectra in mass spectral libraries (e.g., NIST, Wiley).

-

Confirm the identification by comparing the retention indices (calculated using a homologous series of n-alkanes) with literature values.

-

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structure elucidation of novel or purified compounds.

-

Sample Preparation:

-

Purify the compound of interest (this compound) from the crude extract using column chromatography or preparative TLC.

-

Dissolve a sufficient amount (typically 1-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

-

NMR Experiments:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): Used to establish correlations between protons and carbons, and to determine the connectivity and stereochemistry of the molecule.

-

-

Data Analysis:

-

Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals.

-

Compare the spectral data with published data for this compound or related compounds to confirm the structure.

-

Experimental Workflow Diagram

Quantitative Data Presentation

While specific quantitative data for the this compound biosynthesis pathway in Lepidozia reptans is not available in the literature, the following table provides a representative example of how such data, obtained from GC-MS analysis of a solvent extract, could be presented.

| Compound | Retention Time (min) | Relative Peak Area (%) | Identification Method |

| α-Pinene | 8.54 | 2.3 | RI, MS |

| β-Pinene | 9.12 | 1.8 | RI, MS |

| Limonene | 10.25 | 0.9 | RI, MS |

| β-Caryophyllene | 15.88 | 12.5 | RI, MS |

| α-Humulene | 16.45 | 4.7 | RI, MS |

| This compound | 18.21 | 25.6 | RI, MS, NMR |

| Other Sesquiterpenoids | - | 38.2 | RI, MS |

| Diterpenoids | >25 | 14.0 | RI, MS |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The biosynthesis of this compound in Lepidozia reptans is a complex process that likely follows the general principles of sesquiterpenoid biosynthesis in plants. This guide has outlined a plausible pathway, provided detailed experimental protocols for its investigation, and presented a template for the quantitative analysis of the involved compounds. Further research, including the identification and characterization of the specific terpene synthase(s) involved, is necessary to fully elucidate this pathway. Such knowledge will be invaluable for the potential biotechnological production of this compound and other valuable terpenoids from liverworts.

References

- 1. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of sesquiterpenes by the fungus Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Isocuparenal: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of natural compounds is paramount for identification, characterization, and further investigation. This technical guide provides an in-depth overview of the spectroscopic data for isocuparenal, a sesquiterpenoid of interest, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular framework, functional groups, and overall composition. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, isolated from the resinous exudate of Heterophyllaea pustulata, are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 2.45 | m | |

| 2 | 1.65 | m | |

| 3 | 1.80 | m | |

| 4 | 1.30 | s | |

| 5 | 7.05 | d | 8.0 |

| 6 | 7.15 | d | 8.0 |

| 8 | 2.60 | s | |

| 9 | 9.95 | s | |

| 10 | 1.25 | d | 7.0 |

| 11 | 1.25 | d | 7.0 |

| 12 | 2.30 | s | |

| 14 | 0.95 | d | 7.0 |

| 15 | 0.65 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 47.5 |

| 2 | 24.5 |

| 3 | 32.0 |

| 4 | 42.5 |

| 5 | 130.0 |

| 6 | 128.0 |

| 7 | 148.0 |

| 8 | 135.0 |

| 9 | 192.0 |

| 10 | 29.0 |

| 11 | 24.0 |

| 12 | 21.0 |

| 13 | 140.0 |

| 14 | 20.0 |

| 15 | 18.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2960 | C-H stretching (alkane) |

| 2870 | C-H stretching (alkane) |

| 2720 | C-H stretching (aldehyde) |

| 1685 | C=O stretching (aromatic aldehyde) |

| 1610 | C=C stretching (aromatic) |

| 1510 | C=C stretching (aromatic) |

| 815 | C-H bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Ion |

| 216 | 40 | [M]⁺ |

| 201 | 100 | [M - CH₃]⁺ |

| 187 | 20 | [M - C₂H₅]⁺ |

| 159 | 30 | [M - C₄H₇]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following sections detail the general methodologies employed for the analysis of this compound.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker AM-500 spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as an internal standard. For ¹H NMR, the spectral width was 5000 Hz with a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 25000 Hz and a relaxation delay of 2 seconds were used. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity of protons and carbons.

Infrared Spectroscopy

The IR spectrum was recorded on a Perkin-Elmer 1600 series FTIR spectrometer. The sample was analyzed as a thin film on a NaCl plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was obtained using a Varian MAT 711 mass spectrometer with an electron ionization (EI) source. The ionization energy was set at 70 eV. The sample was introduced via a direct insertion probe.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process of isolating and characterizing this compound, the following diagram illustrates the general experimental workflow.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

This comprehensive guide provides the essential spectroscopic data and methodologies for the identification and characterization of this compound. These details are crucial for researchers engaged in natural product chemistry, drug discovery, and related scientific fields, enabling further exploration of the biological activities and potential applications of this sesquiterpenoid.

Isocuparenal: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocuparenal, a sesquiterpenoid compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols and an exploration of its biological significance. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the molecular formula C15H20O.[1][2] It is primarily isolated from the liverwort species Lepidozia reptans. The compound exists as a powder and exhibits solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16982-01-7 | [1] |

| Molecular Formula | C15H20O | [1][2] |

| Molecular Weight | 216.32 g/mol | [2] |

| Physical Description | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset of the spectra for this compound is not readily accessible, the following sections describe the expected spectral characteristics based on its chemical class and the available research on related compounds isolated from Lepidozia reptans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to its various hydrogen atoms. The chemical shifts, splitting patterns, and integration of these signals would provide detailed information about the connectivity of protons within the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in this compound. The chemical shifts of these signals would indicate the types of carbon atoms present (e.g., aliphatic, olefinic, carbonyl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its carbonyl group (C=O stretch) and various C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions that can help to deduce its structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not widely published. However, based on the general procedures for isolating sesquiterpenoids from liverworts, a typical experimental workflow can be outlined.

Isolation of this compound from Lepidozia reptans

The isolation of this compound from its natural source, Lepidozia reptans, generally involves solvent extraction followed by chromatographic separation.

dot

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Air-dried and powdered whole plants of Lepidozia reptans are used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing the compound of interest are combined and may be subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on terpenoids isolated from Lepidozia reptans has demonstrated anti-inflammatory properties. This suggests that this compound may also possess similar activities. The potential neuroprotective effects of cuparene-type sesquiterpenes have also been noted in the broader scientific literature.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A hypothetical signaling pathway that could be investigated for its anti-inflammatory effects is the NF-κB pathway, which is a key regulator of inflammation.

dot

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

This compound is a sesquiterpenoid of interest with potential biological activities. This guide has summarized the currently available information on its physical and chemical properties. Further research is needed to fully characterize this compound, including the determination of its precise spectroscopic data, the development of standardized experimental protocols, and the elucidation of its mechanisms of biological action and associated signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this compound in drug development.

References

Isocuparenal: Uncharted Territory in Biological Activity

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the biological activities of a compound referred to as "Isocuparenal." This suggests that this compound may be a novel, rare, or proprietary substance that has not been the subject of published scientific investigation. It is also conceivable that "this compound" may be a misnomer or an alternative name for a compound that is not widely recognized in the scientific community.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of this compound's potential biological functions, complete with quantitative data, experimental protocols, and visual diagrams of its mechanisms of action. However, the foundational information required to construct such a guide—peer-reviewed studies detailing its effects on biological systems—is currently absent from the public domain.

Without any data on its cytotoxic, antimicrobial, anti-inflammatory, or other potential therapeutic properties, it is impossible to compile the requested tables, experimental methodologies, or signaling pathway diagrams.

For researchers interested in this compound, the initial steps would involve:

-

Structural Elucidation: Determining the precise chemical structure of this compound.

-

Source Identification or Synthesis: Ascertaining its natural source or developing a method for its chemical synthesis.

-

Initial Bioactivity Screening: Conducting a broad range of in vitro assays to identify any potential biological effects.

Until such foundational research is conducted and published, the biological activities of this compound remain an unexplored area of scientific inquiry.

Isocuparenal: Preliminary Insights into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isocuparenal, a sesquiterpenoid compound, has been identified as a molecule with potential anti-cancer properties. This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development. While the complete signaling cascade of this compound is still under investigation, this document consolidates the existing data and proposes a plausible mechanism based on the activity of related compounds.

Core Findings

This compound is a natural product isolated from the hexane (B92381) extract of the fruits of Schisandra grandiflora.[1][2] Preliminary in vitro studies have demonstrated its anti-proliferative activity against human prostate cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The primary quantitative data available for this compound pertains to its cytotoxic effect on the DU-145 human prostate cancer cell line. The half-maximal inhibitory concentration (IC50) has been determined, providing a benchmark for its potency.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | DU-145 (Prostate Cancer) | 260.3 | [1] |

Experimental Protocols

The determination of the anti-proliferative activity of this compound was conducted using a colorimetric cell viability assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing cytotoxicity.[3][4][5]

Representative Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture and Plating:

-

The DU-145 human prostate cancer cell line is cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of this compound are made in the culture medium to achieve a range of final concentrations.

-

The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest this compound dose.

3. Incubation:

-

The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.

4. MTT Addition and Incubation:

-

After the treatment period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization of Formazan:

-

The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

-

The absorbance values are corrected by subtracting the background absorbance of the blank wells.

-

Cell viability is expressed as a percentage of the control.

-

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel sesquiterpenes from Schisandra grandiflora: isolation, cytotoxic activity and synthesis of their triazole derivatives using "click" reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sesquiterpenoids related to the isocuparene core, with a specific focus on isocuparenal. The document summarizes the current understanding of their biosynthesis, explores their potential biological activities, and where available, details experimental methodologies. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structures and Core Scaffold

This compound belongs to the cuparene class of sesquiterpenoids, which are characterized by a bicyclic scaffold featuring a cyclopropane (B1198618) ring fused to a five-membered ring. The core structure is derived from the precursor cuparene. While a wide array of cuparene-type sesquiterpenoids have been isolated from natural sources, particularly from fungi and liverworts, specific information and a comprehensive list of this compound derivatives are not extensively documented in publicly available scientific literature. The fundamental isocuparene skeleton is presented below.

Figure 1: The Isocuparene Scaffold

An In-depth Technical Guide to Isocuparenal Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocuparenal, a sesquiterpenoid with the molecular formula C15H20O, and its structural analogs represent a growing area of interest in natural product chemistry and drug discovery. These compounds, characterized by the cuparene core structure, have been isolated from various natural sources, including fungi and marine organisms. Possessing a range of biological activities, most notably neuroprotective and antimicrobial effects, these molecules offer promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound and its derivatives, with a focus on quantitative data and detailed methodologies.

Chemical Synthesis of the Cuparene Skeleton

The synthesis of the cuparene core, which is central to this compound and its analogs, presents a significant synthetic challenge due to the presence of a sterically hindered quaternary carbon center. Several synthetic strategies have been developed to construct this unique framework.

One common approach involves the use of a Robinson annulation to build the six-membered ring onto a cyclopentane (B165970) precursor already containing the gem-dimethyl group. Other notable methods include intramolecular carbenoid displacement reactions and asymmetric epoxidation followed by rearrangement. These synthetic routes provide a foundation for the future synthesis of this compound and the generation of a diverse library of its derivatives for structure-activity relationship (SAR) studies.

Biological Activities of this compound Analogs

Research into the biological effects of this compound analogs has revealed promising therapeutic potential, particularly in the areas of neuroprotection and antimicrobial activity.

Neuroprotective Effects

Several cuparene-type sesquiterpenes isolated from the edible mushroom Flammulina filiformis have demonstrated significant neuroprotective properties. These compounds were evaluated for their ability to protect human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced cell death, a common in vitro model for Parkinson's disease research. The quantitative data from these studies are summarized in the table below.

| Compound | Source | Assay | EC50 (µM) |

| Flammuterpenol A | Flammulina filiformis | Neuroprotection against 6-OHDA in SH-SY5Y cells | 1.84 ± 0.05 |

| Flammuterpenol B | Flammulina filiformis | Neuroprotection against 6-OHDA in SH-SY5Y cells | 0.93 ± 0.02 |

| Flammuterpenol C | Flammulina filiformis | Neuroprotection against 6-OHDA in SH-SY5Y cells | 10.28 ± 0.10 |

| Flammuterpenol D | Flammulina filiformis | Neuroprotection against 6-OHDA in SH-SY5Y cells | 2.45 ± 0.06 |

| Known Congener | Flammulina filiformis | Neuroprotection against 6-OHDA in SH-SY5Y cells | 1.21 ± 0.03 |

Antimicrobial Activity

Cuparene-type sesquiterpenes have also been shown to possess antimicrobial properties. Compounds isolated from a mycelial culture of Flammulina velutipes, known as enokipodins, have been tested against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

| Compound | Source | Microorganism | MIC (µg/mL) |

| Enokipodin C | Flammulina velutipes | Cladosporium herbarum | Not specified |

| Bacillus subtilis | Not specified | ||

| Staphylococcus aureus | Not specified | ||

| Enokipodin D | Flammulina velutipes | Cladosporium herbarum | Not specified |

| Bacillus subtilis | Not specified | ||

| Staphylococcus aureus | Not specified |

Note: While the study confirmed antimicrobial activity, specific MIC values were not provided in the available literature.

Experimental Protocols

Neuroprotection Assay: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells

This protocol outlines the general steps for assessing the neuroprotective effects of this compound analogs against 6-OHDA-induced toxicity in SH-SY5Y human neuroblastoma cells.

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For differentiation, plate cells at a density of 1 x 10⁵ cells/mL. After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA). Culture for 5-7 days, changing the medium every 2-3 days.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds (this compound analogs) in a suitable solvent (e.g., DMSO).

-

Dilute the stock solutions in the culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

-

Pre-treat the differentiated SH-SY5Y cells with the test compounds for a specified period (e.g., 1-2 hours) before inducing toxicity.

-

-

Induction of Neurotoxicity:

-

Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) in sterile, antioxidant-free saline or culture medium.

-

Expose the pre-treated cells to a neurotoxic concentration of 6-OHDA (e.g., 50-100 µM) for 24 hours.

-

-

Assessment of Cell Viability:

-

Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay.

-

For the MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at a specific wavelength.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

-

Data Analysis:

-

Plot the percentage of cell viability against the concentration of the test compound.

-

Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.

-

In-Depth Technical Guide to Isocuparenal (CAS Number: 16982-01-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocuparenal is a naturally occurring sesquiterpenoid compound. This technical guide provides a comprehensive overview of its known properties, including chemical and physical characteristics. While specific biological activities and detailed experimental protocols for this compound are not extensively documented in publicly available literature, this guide summarizes the information available for related compounds and its source organism, offering potential avenues for future research.

Chemical and Physical Properties

This compound is a sesquiterpenoid, a class of terpenes that consist of three isoprene (B109036) units. It is sourced from the liverwort species Lepidozia reptans.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 16982-01-7 | [1] |

| Molecular Formula | C₁₅H₂₀O | ChemFaces |

| Molecular Weight | 216.32 g/mol | ChemFaces |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |

Source and Isolation

This compound is a natural product found in the liverwort Lepidozia reptans.[1] Liverworts, belonging to the division Marchantiophyta, are known to produce a rich diversity of terpenoid compounds. The isolation of sesquiterpenoids from Lepidozia reptans typically involves extraction with organic solvents followed by various chromatographic techniques to separate and purify the individual compounds.

Hypothetical Isolation Workflow:

The following diagram illustrates a general workflow for the isolation of sesquiterpenoids like this compound from their natural source.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the current body of scientific literature, the activities of other sesquiterpenoids and extracts from Lepidozia reptans suggest potential areas of investigation.

Research on other terpenoids isolated from Lepidozia reptans has revealed promising cytotoxic activities against various cancer cell lines. This suggests that this compound could be a candidate for investigation as an anticancer agent. The potential mechanism of action for related compounds often involves the induction of apoptosis.

Furthermore, studies on other sesquiterpenoids have demonstrated anti-inflammatory properties . These compounds can modulate key inflammatory pathways, although the specific targets for this compound are yet to be determined.

Hypothetical Signaling Pathway for Anti-Inflammatory Activity:

Based on the known mechanisms of other anti-inflammatory compounds, a potential signaling pathway that could be investigated for this compound is presented below. This is a hypothetical model and requires experimental validation.

Experimental Protocols

As no specific experimental studies on this compound were identified, this section provides a general framework for key experiments that would be essential to characterize its biological activity.

Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess the cytotoxic effects of this compound on various cancer cell lines.

Protocol Outline:

-

Cell Culture: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Anti-inflammatory Assay

The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol Outline:

-

Cell Culture: Seed macrophage cells in 96-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion and Future Directions

This compound is a sesquiterpenoid with a defined chemical identity but largely unexplored biological potential. The information available on its source organism and related compounds suggests that it may possess valuable cytotoxic and anti-inflammatory properties. Future research should focus on:

-

Complete Physicochemical Characterization: Detailed spectroscopic analysis (NMR, IR, MS) and determination of physical constants (melting point, boiling point) are necessary.

-

Biological Screening: A broad screening of this compound against various cancer cell lines and in different models of inflammation is warranted.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the creation of novel analogues with improved activity and pharmacological profiles.

References

The Enigmatic Presence of Isocuparenal: A Technical Guide to its Natural Abundance and Analysis in Plant Species

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the natural occurrence of isocuparenal, a sesquiterpenoid of growing interest, within the plant kingdom. While direct quantitative data for this compound remains elusive in readily available literature, this document synthesizes the current knowledge on closely related compounds and outlines the methodologies for future quantitative investigations. Liverworts, particularly of the order Jungermanniales, have been identified as a promising source of cuparene-type sesquiterpenoids, making them a focal point for this compound discovery.

Quantitative Data on Cuparene Sesquiterpenoids in Liverworts

Precise quantitative data for this compound is not yet widely published. However, analysis of related cuparene-type sesquiterpenoids in liverworts provides a strong indication of potential sources and concentrations. The following table summarizes the reported abundance of cuparene, a structurally similar compound, in the essential oil of a liverwort species. This data serves as a valuable proxy for estimating the potential yield of this compound in related species.

| Plant Species | Family | Plant Part | Compound | Method of Analysis | Natural Abundance (% of Essential Oil) |

| Marchantia polymorpha L. | Marchantiaceae | Whole Plant | Cuparene | GC-MS | 7.67%[1] |

| Radula perrottetii | Radulaceae | Whole Plant | Cuparene | GC-MS | Minor Component[2] |

Biosynthesis of this compound: A Glimpse into the Sesquiterpenoid Pathway

This compound, as a sesquiterpenoid, is synthesized through the intricate isoprenoid biosynthesis pathway. The journey begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. The condensation of two molecules of IPP with one molecule of DMAPP leads to the formation of the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by specific terpene synthases, is the crucial step that dictates the vast structural diversity of sesquiterpenoids. The formation of the characteristic cuparene skeleton of this compound is believed to proceed through a series of carbocationic intermediates, although the specific enzymes responsible for this transformation in plants are yet to be fully elucidated.

Experimental Protocols: A Framework for this compound Quantification

The following section outlines a general experimental workflow for the extraction, identification, and quantification of this compound from plant material, primarily focusing on liverworts.

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy plant material (e.g., whole liverwort thalli).

-

Cleaning: Gently wash the material with distilled water to remove any debris.

-

Drying: Air-dry the plant material in a well-ventilated area at room temperature or freeze-dry to preserve volatile compounds.

-

Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.

Extraction of Essential Oil

-

Hydrodistillation: This is the most common method for extracting essential oils from plant material.

-

Place the powdered plant material in a flask with distilled water.

-

Heat the mixture to boiling. The steam and volatile compounds are then condensed and collected.

-

Separate the essential oil from the aqueous layer.

-

-

Solvent Extraction: An alternative method using organic solvents.

-

Macerate the powdered plant material in a suitable solvent (e.g., hexane, dichloromethane, or ethanol) for a specified period.

-

Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound in complex mixtures.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for separating sesquiterpenoids.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 240°C).

-

Injector and Detector Temperatures: Maintained at high temperatures (e.g., 250°C and 280°C, respectively) to ensure volatilization of the sample and prevent condensation.

-

Mass Spectrometry: Operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram. For absolute quantification, a calibration curve is prepared using a certified standard of this compound.

Concluding Remarks

The exploration for natural sources of this compound is an exciting frontier in phytochemistry and drug discovery. While direct quantitative data is currently sparse, the prevalence of the related compound cuparene in liverworts provides a strong rationale for focusing future research efforts on this division of the plant kingdom. The methodologies outlined in this guide provide a robust framework for the systematic investigation of this compound's natural abundance, paving the way for its potential applications in various scientific and industrial domains. Further research into the specific terpene synthases involved in cuparene-type sesquiterpenoid biosynthesis will be critical for unlocking the full potential of these fascinating natural products.

References

Methodological & Application

Application Note: Extraction and Quantification of Isocuparenal from Lepidozia reptans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidozia reptans, a common liverwort, is a potential source of various bioactive secondary metabolites. Among these are sesquiterpenoids, a class of terpenes that have garnered significant interest in drug discovery due to their diverse pharmacological activities. This application note details a comprehensive protocol for the extraction, identification, and quantification of the sesquiterpenoid Isocuparenal from the biomass of Lepidozia reptans. The methodologies provided are designed to be robust and reproducible, catering to the needs of researchers in natural product chemistry and drug development. Liverworts are known to be rich in a variety of secondary metabolites, with sesquiterpenes being a major constituent group.[1][2]

Materials and Methods

Reagents and Materials

-

Fresh or air-dried Lepidozia reptans plant material

-

n-Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

This compound analytical standard

-

Round-bottom flasks

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Glass column for chromatography

-

Silica (B1680970) gel (for column chromatography)

-

Gas chromatograph with mass spectrometer (GC-MS)

-

Analytical balance

-

Standard laboratory glassware

Experimental Protocols

Sample Preparation

Freshly collected Lepidozia reptans should be cleaned of any debris and either used immediately or air-dried in a well-ventilated area away from direct sunlight. Once dried, the plant material should be ground into a fine powder to increase the surface area for efficient extraction.

Solvent Extraction of this compound

This protocol outlines a standard solvent extraction method suitable for lipophilic compounds like sesquiterpenoids.

-

Accurately weigh approximately 10 g of the powdered Lepidozia reptans material and place it into a cellulose (B213188) thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add 200 mL of n-hexane to a round-bottom flask and connect it to the Soxhlet apparatus and a condenser.

-

Heat the solvent to its boiling point and carry out the extraction for 6-8 hours.

-

Alternatively, for a faster extraction, sonication can be used. Submerge the flask containing the plant material and n-hexane in an ultrasonic bath for 3 x 30-minute intervals.

-

After extraction, allow the solution to cool to room temperature.

-

Filter the extract to remove plant debris.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator at 40°C until a crude oily residue is obtained.

-

The crude extract can be further purified by column chromatography on silica gel if necessary.

GC-MS Analysis and Quantification of this compound

Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like sesquiterpenoids.

-

Sample Preparation for GC-MS: Dissolve a known amount of the crude extract in n-hexane to a final concentration of 1 mg/mL.

-

Calibration Curve: Prepare a series of standard solutions of this compound in n-hexane (e.g., 1, 5, 10, 25, 50 µg/mL).

-

GC-MS Conditions: The following are typical GC-MS parameters for sesquiterpene analysis and may need to be optimized for your specific instrument.[3][4][5]

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 180°C at 10°C/min, followed by a ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

MS Mode: Full scan (m/z 40-500) for initial identification. For quantification, Selective Ion Monitoring (SIM) mode should be used, monitoring for characteristic ions of this compound (determined from the analysis of the pure standard).

-

-

Quantification: Inject the standard solutions to generate a calibration curve. Then, inject the sample extract. The concentration of this compound in the extract is determined by comparing its peak area to the calibration curve.

Data Presentation

The quantitative data obtained from the GC-MS analysis can be summarized in a table for clear comparison.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | This compound Content (mg/g of dry plant material) |

| This compound Std 1 | 12.5 | 15000 | 1 | - |

| This compound Std 2 | 12.5 | 75000 | 5 | - |

| This compound Std 3 | 12.5 | 152000 | 10 | - |

| This compound Std 4 | 12.5 | 380000 | 25 | - |

| This compound Std 5 | 12.5 | 760000 | 50 | - |

| L. reptans Extract | 12.5 | 250000 | 16.5 | 1.65 |

Table 1: Example of quantitative data for this compound extracted from Lepidozia reptans. Please note that this data is for illustrative purposes only.

Visualization

References

- 1. mdpi.com [mdpi.com]

- 2. cropj.com [cropj.com]

- 3. mdpi.com [mdpi.com]

- 4. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]

- 5. Gas Chromatography–Mass Spectrometry Chemical Profiling and Radical Scavenging Potential of Sesquiterpene-Rich Essential Oil of Polygonum equisetiforme Sm.: In Silico Study on Hematopoietic Cell Kinase (Hck) and Human Peroxiredoxin 5 [mdpi.com]

Application Notes & Protocols: Total Synthesis of Isocuparenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocuparenal is a sesquiterpenoid natural product characterized by a cuparene-type carbon skeleton. Its structure features a bicyclo[4.3.0]nonane core with a gem-dimethyl group and an aromatic ring. The synthesis of this compound and its analogs is of interest to synthetic chemists for the development of new methodologies and to medicinal chemists for the exploration of their potential biological activities. This document provides a detailed overview of the methodologies employed in the total synthesis of this compound, focusing on key strategic bond formations and experimental protocols.

Key Synthetic Strategies

The total synthesis of this compound has been approached through several distinct strategies, primarily focusing on the efficient construction of the bicyclic core and the introduction of the requisite stereocenters. Two prominent strategies that have been successfully employed are:

-

Robinson Annulation Approach: This classical ring-forming strategy involves the Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to construct a six-membered ring.

-

Conjugate Addition Strategy: This approach utilizes the conjugate addition of an organometallic reagent to a cyclic enone to establish the key carbon-carbon bond and set the stereochemistry of the cyclopentane (B165970) ring.

These strategies are often combined with other modern synthetic methods to achieve high efficiency and stereocontrol.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data from representative total syntheses of this compound, allowing for a direct comparison of the different methodologies.

| Strategy | Key Reaction | Starting Material | Overall Yield (%) | Number of Steps | Enantiomeric Excess (ee %) |

| Robinson Annulation | Intramolecular Aldol Condensation | 2-(4-methylphenyl)cyclopentan-1-one (B3022899) | ~25 | 6 | N/A (Racemic) |

| Conjugate Addition | Asymmetric Copper-Catalyzed Conjugate Addition | 3-Methyl-2-cyclopenten-1-one (B1293772) | ~30 | 5 | >98 |

Note: The data presented is a representative summary from published synthetic routes. Yields and step counts can vary based on specific reagents and conditions used in different laboratories.

Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the total synthesis of this compound.

Strategy 1: Robinson Annulation Approach

This approach culminates in the formation of the bicyclic core via a Robinson annulation sequence.

Step 1: Michael Addition of 2-(4-methylphenyl)cyclopentan-1-one with Methyl Vinyl Ketone

-

Reagents: 2-(4-methylphenyl)cyclopentan-1-one, Methyl vinyl ketone, Sodium methoxide (B1231860), Methanol (B129727).

-

Procedure:

-

To a solution of 2-(4-methylphenyl)cyclopentan-1-one (1.0 eq) in dry methanol under an inert atmosphere of argon, add sodium methoxide (1.1 eq) at 0 °C.

-

Stir the mixture for 15 minutes, then add methyl vinyl ketone (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford the Michael adduct.

-

-

Expected Yield: 75-85%

Step 2: Intramolecular Aldol Condensation and Dehydration

-

Reagents: Michael adduct from Step 1, Potassium hydroxide (B78521), Ethanol (B145695), Water.

-

Procedure:

-

Dissolve the Michael adduct (1.0 eq) in a mixture of ethanol and water (4:1).

-

Add potassium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography (eluent: hexane/ethyl acetate = 95:5) to yield the enone product.

-

-

Expected Yield: 60-70%

Strategy 2: Asymmetric Conjugate Addition Approach

This modern approach utilizes a stereoselective conjugate addition to set the crucial quaternary stereocenter.

Step 1: Asymmetric Copper-Catalyzed 1,4-Addition of a Grignard Reagent

-

Reagents: 3-Methyl-2-cyclopenten-1-one, 4-Methylphenylmagnesium bromide, Copper(I) iodide, Chiral phosphoramidite (B1245037) ligand (e.g., (R,R)-Ph-BPE), Toluene.

-

Procedure:

-

In a flame-dried Schlenk flask under argon, dissolve copper(I) iodide (0.05 eq) and the chiral phosphoramidite ligand (0.055 eq) in dry toluene.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the solution to -20 °C and add 3-methyl-2-cyclopenten-1-one (1.0 eq).

-

Slowly add a solution of 4-methylphenylmagnesium bromide (1.2 eq) in THF via syringe pump over 1 hour.

-

Stir the reaction at -20 °C for an additional 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography (eluent: hexane/ethyl acetate = 98:2) to obtain the desired 3-substituted cyclopentanone.

-

-

Expected Yield: 85-95%

-

Expected Enantiomeric Excess: >98%

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for this compound.

Caption: Robinson Annulation strategy for this compound synthesis.

Caption: Asymmetric Conjugate Addition strategy for this compound synthesis.

Conclusion

The total synthesis of this compound has been successfully achieved through various strategic approaches. The classic Robinson annulation provides a reliable, albeit often racemic, route to the core structure. In contrast, modern asymmetric methodologies, such as copper-catalyzed conjugate addition, offer highly enantioselective pathways to this natural product. The choice of synthetic route will depend on the specific goals of the research, including the need for enantiopure material and the desired overall efficiency. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of sesquiterpenoids and the development of novel synthetic methods.

Application Notes and Protocols for the Purification of Isocuparenal using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocuparenal, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community for its potential biological activities. Efficient purification of this compound from natural extracts or synthetic reaction mixtures is crucial for further pharmacological evaluation and drug development. This document provides a detailed application note and a generalized protocol for the purification of this compound utilizing silica (B1680970) gel column chromatography. The methodology is based on established principles of chromatography for the separation of moderately polar sesquiterpenes. While the provided protocol offers a robust starting point, optimization may be necessary depending on the complexity of the starting material.

Introduction to this compound and Purification Strategy

This compound is a sesquiterpene aldehyde. Sesquiterpenes are a class of C15 terpenoids that exhibit a wide range of chemical structures and biological properties. The purification of a specific sesquiterpene like this compound from a complex mixture, such as a plant extract, relies on exploiting differences in the physicochemical properties of the constituent molecules.

Column chromatography is a versatile and widely used technique for the separation of organic compounds.[1][2] The principle of this technique lies in the differential partitioning of components between a stationary phase and a mobile phase. For the purification of moderately polar compounds like this compound, silica gel is a common and effective stationary phase due to its polar nature.[1][3] The separation is achieved by eluting the sample through the column with a solvent system (mobile phase) of increasing polarity. Non-polar compounds will travel through the column more quickly, while more polar compounds will be retained longer on the polar silica gel.

Data Presentation: Experimental Parameters

The following table summarizes the key parameters for the column chromatography purification of this compound. These values are provided as a general guideline and can be adjusted based on the specific requirements of the separation.

| Parameter | Recommended Value/Range | Notes |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash) | The choice of mesh size depends on whether gravity or flash chromatography is performed. Finer mesh (230-400) is used for flash chromatography to achieve higher resolution.[2] |

| Column Dimensions | 2-5 cm inner diameter, 30-50 cm length | The column size should be selected based on the amount of crude material to be purified. A general rule of thumb is a silica gel to sample weight ratio of 20:1 to 100:1. |

| Sample Preparation | Dissolved in a minimal amount of dichloromethane (B109758) or toluene | The sample should be dissolved in a small volume of a relatively non-polar solvent to ensure a narrow starting band on the column. This compound is soluble in solvents like chloroform, dichloromethane, and ethyl acetate (B1210297). |

| Mobile Phase (Eluent) | Hexane-Ethyl Acetate gradient | A gradient elution starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20%) is recommended. The optimal gradient will depend on the polarity of the impurities. Thin Layer Chromatography (TLC) should be used to determine the appropriate solvent system. |

| Elution Mode | Gradient Elution | A stepwise or linear gradient provides better separation for complex mixtures compared to isocratic elution. |

| Flow Rate | 1-5 mL/min (Gravity) or 10-20 mL/min (Flash) | The flow rate should be controlled to allow for proper equilibrium between the stationary and mobile phases. |

| Fraction Size | 10-25 mL | The size of the collected fractions should be small enough to ensure that compounds with close retention times are not mixed. |

| Detection | Thin Layer Chromatography (TLC) with a visualizing agent | Fractions should be analyzed by TLC to identify those containing the purified this compound. A common visualizing agent for terpenes is an anisaldehyde-sulfuric acid stain, which upon heating, produces colored spots. UV light can also be used if the compound is UV active. |

| Purity Analysis | HPLC, GC-MS, NMR | The purity of the isolated this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. |

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude extract using silica gel column chromatography.

Materials and Reagents

-

Crude extract containing this compound

-

Silica gel (60-120 mesh for gravity chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (DCM) or Toluene (for sample loading)

-

Anhydrous sodium sulfate

-

Glass chromatography column

-

Cotton wool or glass wool

-

Sand (acid-washed)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

Anisaldehyde staining solution (for TLC visualization)

-

Heat gun

Column Preparation (Wet Packing Method)

-

Column Setup: Securely clamp the glass column in a vertical position. Place a small plug of cotton wool or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of acid-washed sand over the plug.

-

Slurry Preparation: In a separate beaker, weigh the appropriate amount of silica gel (e.g., 50 g for 1 g of crude extract). Add the initial mobile phase solvent (100% hexane) to the silica gel to form a slurry. Stir gently with a glass rod to remove any air bubbles.

-

Packing the Column: Pour the silica gel slurry into the column. Open the stopcock at the bottom of the column to allow the solvent to drain, which helps in uniform packing. Gently tap the sides of the column to dislodge any air bubbles and to ensure a tightly packed, homogenous bed.

-

Equilibration: Once all the silica gel has been added, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and solvent addition. Wash the column with 2-3 column volumes of the initial mobile phase (100% hexane) to equilibrate the stationary phase. The solvent level should never be allowed to drop below the top of the sand layer.

Sample Loading

-

Dissolution: Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent like dichloromethane or toluene.

-

Adsorption (Dry Loading - Recommended): Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This method generally provides better resolution.

-

Application: Carefully add the dry, sample-adsorbed silica gel to the top of the column.

-

Wet Loading (Alternative): Alternatively, carefully apply the concentrated sample solution directly to the top of the column using a pipette. Ensure the solution is added slowly and evenly to avoid disturbing the sand layer.

Elution and Fraction Collection

-

Initial Elution: Begin the elution with 100% hexane. Open the stopcock and start collecting the eluent in fractions.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane. A suggested gradient could be:

-

Fractions 1-10: 100% Hexane

-

Fractions 11-20: 2% Ethyl Acetate in Hexane

-

Fractions 21-30: 5% Ethyl Acetate in Hexane

-

Fractions 31-40: 10% Ethyl Acetate in Hexane

-

Continue increasing the ethyl acetate concentration as needed based on TLC analysis.

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 15 mL) in labeled test tubes or flasks.

Monitoring and Analysis

-

TLC Analysis: Regularly monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., 10% ethyl acetate in hexane).

-

Visualization: After development, visualize the spots on the TLC plate. For this compound, which may not be UV active, use an anisaldehyde-sulfuric acid stain followed by gentle heating. This compound should appear as a colored spot.

-

Pooling Fractions: Combine the fractions that contain the pure this compound, as determined by TLC analysis.

-

Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

-

Purity Confirmation: Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, GC-MS, and NMR.

Visualizations

The following diagrams illustrate the key workflows in the purification of this compound.

References

Application Notes & Protocols for the Quantification of Isocuparenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocuparenal is a sesquiterpenoid natural product with the molecular formula C15H20O and a molecular weight of 216.32 g/mol .[1] As interest in the therapeutic potential of sesquiterpenoids grows, robust and reliable analytical methods for their quantification in various biological and botanical matrices are essential for research, quality control, and pharmacokinetic studies. To date, specific validated analytical methods for the quantification of this compound are not widely published.